(3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione

Catalog No.
S14186949
CAS No.
M.F
C7H10ClNO2
M. Wt
175.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dio...

Product Name

(3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione

IUPAC Name

(E)-5-chloro-3-ethanimidoyl-4-hydroxypent-3-en-2-one

Molecular Formula

C7H10ClNO2

Molecular Weight

175.61 g/mol

InChI

InChI=1S/C7H10ClNO2/c1-4(9)7(5(2)10)6(11)3-8/h9,11H,3H2,1-2H3/b7-6+,9-4?

InChI Key

OUQDWBCUKYYGII-ZNAUJEAKSA-N

Canonical SMILES

CC(=N)C(=C(CCl)O)C(=O)C

Isomeric SMILES

CC(=N)/C(=C(/CCl)\O)/C(=O)C

(3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione, also known as 3-(1-aminoethylidene)-1-chloropentanedione, is an organic compound with the molecular formula C7H10ClNO2 and a molecular weight of 175.61 g/mol. This compound features a chlorinated pentane-2,4-dione structure, characterized by a chlorine atom attached to the first carbon and an aminoethylidene group at the third position. The presence of both the amino and carbonyl functional groups contributes to its potential reactivity and biological activity.

, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of different derivatives.
  • Condensation Reactions: It can react with other carbonyl compounds or amines to form imines or heterocyclic compounds.
  • Redox Reactions: Under specific conditions, it can participate in oxidation and reduction processes.

These reactions are facilitated by the compound's electrophilic nature due to the presence of both the chlorine atom and carbonyl groups.

Research indicates that (3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione exhibits biological activity primarily through its interaction with cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, the compound increases acetylcholine levels in the nervous system, which may have implications for neuropharmacology. Additionally, derivatives of this compound have shown potential as anticancer and antimicrobial agents in preliminary studies.

Synthesis of (3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione can be achieved through several methods:

  • Chlorination of Pentane-2,4-dione: The compound can be synthesized by chlorinating pentane-2,4-dione in the presence of a suitable catalyst. This reaction requires careful handling of chlorine gas due to its hazardous nature.
  • Reaction with Amino Compounds: The introduction of the amino group can be accomplished by reacting 3-chloropentane-2,4-dione with an appropriate amino compound under controlled conditions.

These synthetic routes are designed to optimize yield while ensuring safety during handling.

(3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione has several potential applications:

  • Pharmaceutical Development: Its ability to inhibit cholinesterase makes it a candidate for developing treatments for conditions like Alzheimer's disease.
  • Synthesis of Heterocyclic Compounds: It serves as a precursor for synthesizing various heterocyclic compounds with potential biological activities.
  • Chemical Research: The compound is useful in studying reaction mechanisms involving nucleophilic substitutions and condensation reactions.

Interaction studies have focused on how (3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione affects cholinergic pathways. These studies demonstrate that the compound's inhibition of cholinesterase leads to increased acetylcholine concentration, which is critical for neurotransmission. Further research is needed to explore its full pharmacological profile and potential side effects.

Several compounds share structural similarities with (3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione:

Compound NameStructure CharacteristicsUnique Features
Acetylacetone (Pentane-2,4-dione)Non-halogenated derivativeLacks chlorine; serves as a parent structure
3-Bromopentane-2,4-dioneBrominated derivativeDifferent reactivity due to bromine substitution
3-Iodopentane-2,4-dioneIodinated derivativeLarger atomic size of iodine affects reactivity
3-Amino-3-chloropentane-1,5-diolContains both amino and hydroxyl groupsHydroxyl group introduces different reactivity

The uniqueness of (3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione lies in its specific combination of functional groups and halogen substitution, which enhances its electrophilicity and reactivity compared to its non-halogenated or differently halogenated counterparts. This specificity may lead to distinct biological activities and chemical behaviors that warrant further investigation.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

175.0400063 g/mol

Monoisotopic Mass

175.0400063 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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